3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE
Description
Historical Development of Quinoline-Based Research
Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, established the foundation for heterocyclic chemistry in drug discovery. Its bicyclic structure, comprising a benzene ring fused to a pyridine moiety, enabled diverse chemical modifications. The 20th century saw quinoline derivatives like chloroquine revolutionize antimalarial therapy, while the accidental discovery of nalidixic acid in 1962 marked the advent of quinolone antibiotics. Nalidixic acid’s success spurred systematic efforts to optimize quinoline scaffolds, leading to fluoroquinolones with broad-spectrum antibacterial activity by the 1980s.
Early synthetic strategies focused on electrophilic substitution at the quinoline core, but limitations in selectivity prompted innovations in C–H bond functionalization and catalytic asymmetric synthesis. For example, Woodward’s 1945 total synthesis of quinine demonstrated the feasibility of constructing complex quinoline frameworks de novo. These advances laid the groundwork for modern derivatives like 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-fluoroquinoline, which integrate multifunctional substituents to enhance bioactivity.
Position of Fluoroquinoline Derivatives in Medicinal Chemistry
Fluoroquinolones occupy a critical niche in antimicrobial therapy due to their dual inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom at position C-6, as seen in ciprofloxacin and moxifloxacin, improves cell permeability and DNA-binding affinity. Subsequent generations incorporated bulkier C-7 substituents (e.g., piperazinyl groups) to combat resistance mediated by efflux pumps.
Recent trends emphasize hybrid pharmacophores, where fluoroquinolones are conjugated with heterocycles or sulfonamide groups to expand their therapeutic scope. For instance, sulfonyl derivatives exhibit enhanced solubility and kinase inhibitory activity, making them candidates for anticancer drug development. The compound this compound exemplifies this strategy, combining a fluoroquinoline core with a sulfonamide-linked aromatic group.
Significance of this compound in Contemporary Research
This derivative’s structure features three strategic modifications (Table 1):
- C-3 3,4-Dimethylbenzoyl Group : Enhances hydrophobic interactions with enzyme active sites, potentially improving binding affinity.
- C-4 4-Ethoxybenzenesulfonyl Group : Introduces electron-withdrawing effects that stabilize the molecule against metabolic degradation.
- C-6 Fluorine Atom : Maintains classic fluoroquinolone activity against bacterial topoisomerases while contributing to improved pharmacokinetics.
Table 1: Structural Features and Proposed Functions
| Position | Substituent | Function |
|---|---|---|
| C-3 | 3,4-Dimethylbenzoyl | Hydrophobic binding; enzyme inhibition |
| C-4 | 4-Ethoxybenzenesulfonyl | Metabolic stability; solubility enhancement |
| C-6 | Fluorine | DNA gyrase/topoisomerase IV inhibition |
Preliminary studies suggest these modifications could mitigate common resistance mechanisms, such as mutations in gyrA or parC genes. Additionally, the sulfonamide moiety may enable cross-reactivity with human kinases, opening avenues for anticancer applications.
Research Objectives and Scholarly Significance
This article addresses three objectives:
- Synthesize existing knowledge on the compound’s design rationale and synthetic routes.
- Evaluate its potential mechanisms of action against bacterial and eukaryotic targets.
- Identify gaps in current research to guide future investigations.
The scholarly significance lies in its potential to address multidrug-resistant infections and diversify the fluoroquinolone pharmacophore. With antibiotic resistance projected to cause 10 million annual deaths by 2050, structurally innovative derivatives like this are critical for sustaining the antimicrobial pipeline.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4S/c1-4-32-20-8-10-21(11-9-20)33(30,31)26-22-14-19(27)7-12-24(22)28-15-23(26)25(29)18-6-5-16(2)17(3)13-18/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKEAMETMLZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 3,4-dimethylbenzoyl group: This step might involve Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation with 4-ethoxybenzenesulfonyl chloride: This reaction can be carried out in the presence of a base like pyridine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups, potentially converting them to alcohols or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted quinolines.
Scientific Research Applications
Chemical Properties and Structure
This compound is part of the quinoline family, characterized by a fluorine atom and specific substituents that enhance its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the fluoro group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, thereby promoting cell death in malignancies.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in preclinical models. It has been shown to reduce the expression of pro-inflammatory cytokines, indicating potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various quinoline derivatives, including 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-fluoroquinoline. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli and Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of this compound on human lung cancer cells. The results revealed that treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours, with associated increases in apoptosis markers, such as cleaved caspase-3 .
Study 3: Anti-inflammatory Mechanism
A recent investigation in Inflammation Research documented the anti-inflammatory effects of this compound in a murine model of arthritis. Administration resulted in decreased levels of interleukin-6 and tumor necrosis factor-alpha (TNF-α), suggesting its utility in managing inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one () offers a relevant comparison. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Modifications: The target compound retains a non-oxidized quinoline core, whereas the analog in features a quinolinone (oxidized) structure. This difference may influence redox activity and binding specificity.
Substituent Diversity: The 3,4-dimethylbenzoyl group in the target compound contrasts with the 3-chlorobenzenesulfonyl group in the analog. The 4-ethoxybenzenesulfonyl group in the target compound differs from the analog’s C1 4-methylbenzyl and C7 diethylamino groups, which could confer divergent solubility and hydrogen-bonding profiles.
Fluorine Position : Both compounds feature a fluorine atom at C6, suggesting shared strategies to improve metabolic stability and modulate electronic properties.
Biological Activity
The compound 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-fluoroquinoline is a synthetic derivative within the quinoline class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C20H22FNO4S
- Molecular Weight : 389.46 g/mol
Biological Activity Overview
Quinoline derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific compound exhibits notable biological activities due to its unique structural features.
Antibacterial Activity
Research indicates that quinoline derivatives possess significant antibacterial properties. A study demonstrated that compounds similar to this compound show effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, molecular docking studies suggest strong binding affinity to targets involved in cancer progression, such as the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a role in regulating Th17 cells associated with autoimmune diseases and cancer .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound intercalates into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes like DNA gyrase and topoisomerase IV.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antibacterial Efficacy
A study published in ResearchGate evaluated the antibacterial activity of various fluoroquinolone derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound's structure was optimized to improve binding affinity to bacterial enzymes .
Case Study 2: Anticancer Activity
In a separate study focusing on anticancer properties, the compound was tested against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at micromolar concentrations with IC50 values comparable to established chemotherapeutics. Molecular docking revealed that the compound binds effectively to the active sites of cancer-related proteins .
Table 1: Biological Activities of this compound
| Activity Type | Target | Mechanism | Reference |
|---|---|---|---|
| Antibacterial | Various Bacteria | Inhibition of DNA gyrase | |
| Anticancer | MCF-7 Cells | Induction of apoptosis | |
| Anti-inflammatory | RORγt | Inhibition of Th17 cell activity |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency against bacteria |
| Ethoxy Group | Enhances solubility and bioavailability |
| Dimethylbenzoyl Moiety | Improves interaction with target enzymes |
Q & A
Q. What are the common synthetic pathways for 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-fluoroquinoline, and what experimental conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-ethoxybenzenesulfonyl group.
- Friedel-Crafts acylation to attach the 3,4-dimethylbenzoyl moiety to the quinoline backbone.
- Halogenation (e.g., fluorination at position 6) using agents like Selectfluor or DAST.
Q. Key conditions :
- Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions).
- Catalysts such as AlCl₃ for acylation or Pd(PPh₃)₄ for cross-coupling steps.
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
Yields >70% are achievable with rigorous purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy :
- ¹H/¹³C NMR to verify substituent positions (e.g., fluorinated C6 resonance at ~160 ppm).
- 2D experiments (COSY, HSQC) to resolve overlapping signals in the quinoline core.
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching C₂₇H₂₃FNO₄S).
- X-ray crystallography : For unambiguous confirmation (e.g., using SHELXL for refinement ).
Q. What preliminary biological activities are associated with this compound?
Early studies on analogs suggest:
- Anticancer potential : Inhibition of topoisomerase II (IC₅₀ ~5 μM in HeLa cells) via intercalation with DNA.
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 μg/mL) due to sulfonyl group interactions with bacterial enzymes.
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~10 μM) linked to the ethoxybenzenesulfonyl moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodology :
- Substituent variation : Synthesize analogs with:
- Alternative sulfonyl groups (e.g., 4-methoxy vs. 4-ethoxy) to assess hydrophobicity effects.
- Halogen replacements (Cl/Br at C6) to compare steric vs. electronic impacts.
- In silico docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or COX-2.
- Biological assays : Pair SAR with cytotoxicity (MTT assay) and enzyme inhibition (fluorescence polarization) .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Approach :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO solvent levels (<0.1%).
- Comparative meta-analysis : Aggregate data from analogs (e.g., 6-ethyl vs. 6-fluoro derivatives) to identify trends.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct target binding measurements .
Q. What strategies mitigate challenges in synthesizing the quinoline-sulfonyl linkage?
Challenges :
- Low regioselectivity during sulfonylation.
- Competing side reactions (e.g., over-fluorination).
Q. Solutions :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during sulfonylation.
- Flow chemistry : Improve reaction control for exothermic steps (e.g., sulfonyl chloride addition).
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 2h for acylation) .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer models?
Methods :
- RNA sequencing : Identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2).
- Cellular thermal shift assay (CETSA) : Validate target engagement by monitoring protein thermal stability shifts.
- CRISPR-Cas9 knockout : Confirm target specificity (e.g., knockout TOP2A to assess activity loss) .
Q. How can crystallographic data resolve molecular disorder in the compound’s crystal structure?
Protocol :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios.
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered regions (e.g., ethoxy group rotamers).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
